N-2-adamantyl-2,4-dichlorobenzamide
Description
N-2-Adamantyl-2,4-dichlorobenzamide is a synthetic benzamide derivative characterized by a 2,4-dichlorobenzoyl group linked to a nitrogen atom substituted with a bulky 2-adamantyl moiety. The adamantyl group, a diamondoid hydrocarbon, imparts significant steric hindrance and lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(2-adamantyl)-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c18-13-1-2-14(15(19)8-13)17(21)20-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJKOAMVNUXAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences among 2,4-dichlorobenzamide derivatives:
| Compound Name | Substituent on Amide Nitrogen | Molecular Formula | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| N-2-Adamantyl-2,4-dichlorobenzamide | 2-Adamantyl | C₁₇H₁₉Cl₂NO | Not provided | Bulky adamantyl group |
| 2,4-Dichloro-N-cyclohexylbenzamide | Cyclohexyl | C₁₃H₁₅Cl₂NO | 157729-57-2 | Flexible cyclohexyl ring |
| N-(4-Aminophenyl)-2,4-dichlorobenzamide | 4-Aminophenyl | C₁₃H₁₀Cl₂N₂O | 1012345-49-1 | Aromatic amine for hydrogen bonding |
| 5-Amino-2,4-dichlorobenzamide | None (amino at benzamide 5-position) | C₇H₆Cl₂N₂O | 26358-37-2 | Amino substitution on benzamide ring |
| N-Phenyl-2,4-dichlorobenzamide* | Phenyl | C₁₃H₉Cl₂NO | Not provided | Planar aromatic substituent |
*Inferred from , which discusses analogs with phenyl groups.
Key Observations :
- Amino groups (e.g., in N-(4-aminophenyl)-2,4-dichlorobenzamide) introduce hydrogen-bonding capabilities, which may enhance target affinity or solubility .
Physicochemical Properties
Limited data are available for direct comparison, but inferences can be made:
- Lipophilicity : Adamantyl-substituted derivatives are expected to have higher logP values than cyclohexyl or phenyl analogs due to the hydrocarbon-rich adamantane structure.
- Solubility : Bulky substituents like adamantyl likely reduce water solubility compared to smaller groups (e.g., cyclohexyl) .
- Stability: Adamantyl’s rigid structure may confer resistance to metabolic degradation compared to flexible cyclohexyl or reactive amino groups .
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